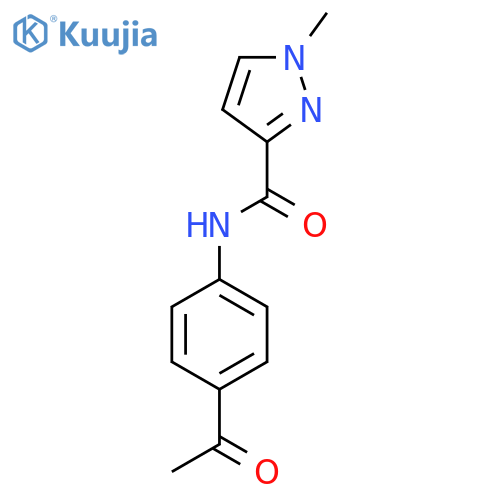Cas no 1052632-59-3 (N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide)

1052632-59-3 structure
商品名:N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide
- AKOS024497113
- F5094-0560
- 1052632-59-3
-
- インチ: 1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18)
- InChIKey: OPVVIDLNOVRXIU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CN(C)N=1)NC1C=CC(C(C)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 243.100776666g/mol
- どういたいしつりょう: 243.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5094-0560-10μmol |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-25mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 25mg |
$163.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-30mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 30mg |
$178.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-5μmol |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-2μmol |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-2mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-4mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-10mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 10mg |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-20mg |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 20mg |
$148.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0560-20μmol |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
1052632-59-3 | 20μmol |
$118.5 | 2023-09-10 |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1052632-59-3 (N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
